5-chloro-2-[(phenylamino)methyl]-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Chloro-2-[(phenylamino)methyl]-2,3,3a,4,7,7a-hexahydro-1H-isoindole-1,3-dione is a complex organic compound with a unique structure that includes a chloro-substituted phenyl ring and an isoindole core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-chloro-2-[(phenylamino)methyl]-2,3,3a,4,7,7a-hexahydro-1H-isoindole-1,3-dione typically involves multi-step organic reactions. One common method includes the reaction of a chloro-substituted aniline with a suitable isoindole precursor under controlled conditions. The reaction often requires the use of catalysts and specific solvents to achieve high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are meticulously controlled to ensure consistency and quality. The use of automated systems for monitoring temperature, pressure, and reactant concentrations is crucial for optimizing the production process.
Chemical Reactions Analysis
Types of Reactions
5-Chloro-2-[(phenylamino)methyl]-2,3,3a,4,7,7a-hexahydro-1H-isoindole-1,3-dione undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can be used to alter the oxidation state of the compound.
Substitution: Commonly involves the replacement of the chloro group with other substituents.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic reagents such as amines or thiols under basic conditions.
Major Products
The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted isoindole derivatives.
Scientific Research Applications
5-Chloro-2-[(phenylamino)methyl]-2,3,3a,4,7,7a-hexahydro-1H-isoindole-1,3-dione has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 5-chloro-2-[(phenylamino)methyl]-2,3,3a,4,7,7a-hexahydro-1H-isoindole-1,3-dione involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
5-Chloro-2-methylphenylamine: Shares the chloro-substituted phenyl ring but lacks the isoindole core.
5-Chloro-2-(methylamino)benzophenone: Similar in having a chloro-substituted phenyl ring but differs in the overall structure.
Uniqueness
5-Chloro-2-[(phenylamino)methyl]-2,3,3a,4,7,7a-hexahydro-1H-isoindole-1,3-dione is unique due to its combination of a chloro-substituted phenyl ring and an isoindole core, which imparts distinct chemical and biological properties not found in simpler analogs .
Properties
Molecular Formula |
C15H15ClN2O2 |
---|---|
Molecular Weight |
290.74 g/mol |
IUPAC Name |
2-(anilinomethyl)-5-chloro-3a,4,7,7a-tetrahydroisoindole-1,3-dione |
InChI |
InChI=1S/C15H15ClN2O2/c16-10-6-7-12-13(8-10)15(20)18(14(12)19)9-17-11-4-2-1-3-5-11/h1-6,12-13,17H,7-9H2 |
InChI Key |
ZWVIHJWNNSINER-UHFFFAOYSA-N |
Canonical SMILES |
C1C=C(CC2C1C(=O)N(C2=O)CNC3=CC=CC=C3)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.